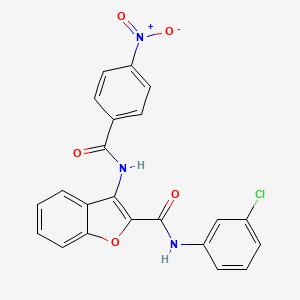

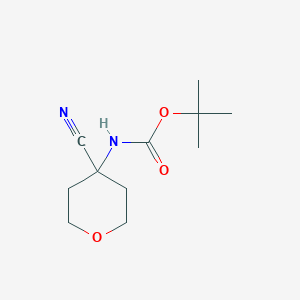

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as CNB-001, is a novel neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an attractive candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research into compounds structurally similar to N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide often focuses on their synthesis and characterization. For example, studies have demonstrated the synthesis and crystal structure determination of related benzamides, providing insights into their molecular conformation and the orientation of functional groups which is crucial for understanding their reactivity and potential applications in material science and drug design (Saeed et al., 2010).

Material Science Applications

Compounds with similar structures have been explored for their potential in material science, such as the development of aromatic poly(sulfone sulfide amide imide)s, which are a new type of soluble thermally stable polymers. These materials are synthesized through multi-step reactions involving nitrobenzamide derivatives, highlighting the utility of such compounds in creating high-performance polymers with specific properties like thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).

Pharmaceutical Research

In the pharmaceutical field, benzamide derivatives, including those structurally related to the compound , have been studied for their potential as therapeutic agents. For instance, research has been conducted on the synthesis and evaluation of thiophenecarboxamides and related compounds for their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which is significant in the context of cancer treatment. These studies involve the modification of nitrobenzamide groups and the assessment of their effects on DNA repair mechanisms, highlighting the compound's relevance in developing cancer therapeutics (Shinkwin et al., 1999).

Catalysis and Chemical Transformations

Another area of application is in catalysis and chemical transformations, where similar benzamide derivatives have been used as intermediates in complex reactions. For example, studies on the decomposition of benzoylthioureas into benzamides under solvent-free conditions using specific catalysts highlight the role of nitrobenzamide derivatives in facilitating novel synthetic pathways for producing benzamides and thiobenzamides, which are valuable in various chemical manufacturing processes (Nahakpam et al., 2015).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWFRRYCXOKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2882403.png)

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

![[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2882405.png)

![3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2882406.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2882409.png)

![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)